Boc-cys(Z-aminoethyl)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

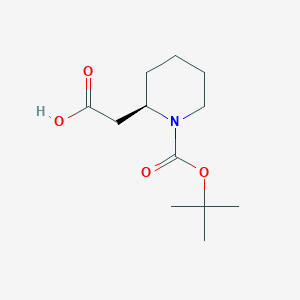

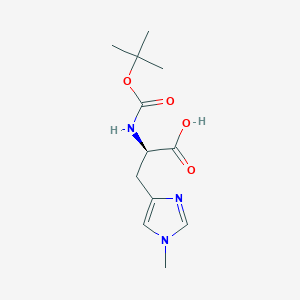

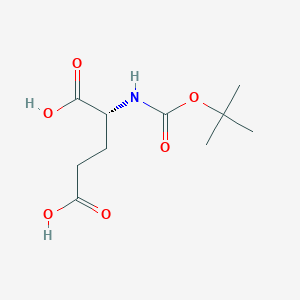

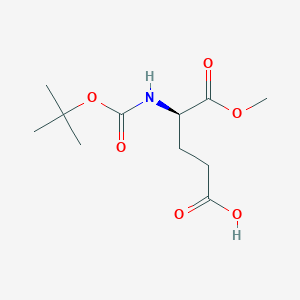

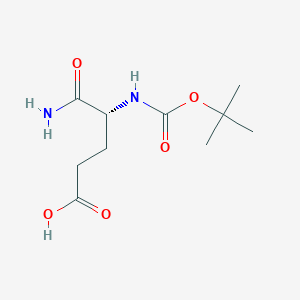

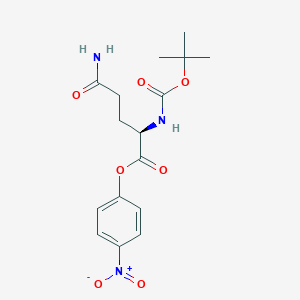

Boc-cys(Z-aminoethyl)-OH is a chemical compound with the CAS number 85003-76-5 . It is a protected derivative of the naturally occurring Lys analog δ-thialysine or thiosine, which can be incorporated into peptides as a Lys mimetic .

Molecular Structure Analysis

The molecular formula of Boc-cys(Z-aminoethyl)-OH is C18H26N2O6S . Its molecular weight is 398.47 g/mol .科学的研究の応用

Synthesis and Structure Characterization

One significant application is in the synthesis and structure characterization of polypeptides, which are crucial for understanding physiological processes and treating diseases. A study demonstrates the synthesis of Fmoc-L-Lys(Boc)-Gly-OH using di-tert-butyl dicarbonate (Boc2O) for amino protection, highlighting an experimental basis for amino protection reaction and polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).

Photocatalytic Activity Enhancement

Compounds like Boc-cys(Z-aminoethyl)-OH are instrumental in constructing heterostructures for photocatalytic applications. For example, a study on constructing a 2D/2D Bi2O2CO3/Bi4O5Br2 heterostructure as a direct Z-scheme photocatalyst with enhanced photocatalytic activity for NOx removal demonstrates the potential of such compounds in environmental remediation (G. Zhu et al., 2019).

Fluorescence Turn-On Probes

In biochemistry, BODIPY-based fluorescent probes synthesized from multi-step reactions involving Boc-protected amino acids are used to selectively detect cysteine and homocysteine, demonstrating their utility in studying biological processes and disease mechanisms (Qing Wang et al., 2018).

Enantioselective Synthesis

The use of Boc-L-Val-OH as a ligand for enantioselective synthesis, for example, in the synthesis of planar chiral ferrocenes via palladium-catalyzed annulation, underscores the role of such compounds in achieving high enantioselectivity in chemical reactions (Yan Shi et al., 2013).

Solid-Phase Peptide Synthesis

Methods and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis highlight the importance of Boc-protected amino acids in peptide synthesis, offering reliability in the synthesis of long and difficult polypeptides (Markus Muttenthaler et al., 2015).

Safety And Hazards

The safety data sheet for Boc-cys(Z-aminoethyl)-OH provides information on handling and storage, as well as first aid measures. It advises against using the substance for medicinal or household use . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

特性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O6S/c1-18(2,3)26-17(24)20-14(15(21)22)12-27-10-9-19-16(23)25-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOISIWBKIILOSH-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCCNC(=O)OCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSCCNC(=O)OCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-cys(Z-aminoethyl)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。